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Compound of Interest

Compound Name: Chloromethyl methyl carbonate

Cat. No.: B127136

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for
chloromethyl methyl carbonate (CAS No. 40510-81-4), a key reagent in organic synthesis
and prodrug development. Due to the limited availability of public experimental spectra, this
document presents high-quality predicted data for tH NMR, 13C NMR, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). The information herein serves as a valuable
reference for the characterization and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for chloromethyl methyl
carbonate. This data has been generated using advanced computational algorithms to provide
a reliable approximation of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data (500 MHz, CDCIs)

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
5.75 Singlet 2H -O-CH2-Cl
3.93 Singlet 3H -O-CHs
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Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (8) ppm Assighment
154.5 C=0 (Carbonyl)
75.0 -O-CH2-Cl

56.0 -O-CHs

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm—2) Intensity Assignment

2960 Medium C-H Stretch (Alkyl)

1775 Strong C=0 Stretch (Carbonate)
1250 Strong C-0 Stretch (Ester)

750 Medium C-ClI Stretch

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron lonization - El)

Mass-to-Charge Ratio

Relative Intensity (%) Proposed Fragment

(m/z)

[M]* (Molecular lon, with 35CI/
124/126 5 ,

37Cl isotopes)
95 100 [M - Cz2Hs0]*
75 40 [M - OCH2CI*
59 80 [CHsOCO]*
49/51 20 [CH2CI]*
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented. These methods are standard for the analysis of small organic molecules like
chloromethyl methyl carbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Procedure:

o Sample Preparation: A sample of chloromethyl methyl carbonate (approximately 5-10 mg)
is dissolved in deuterated chloroform (CDCls, approximately 0.7 mL) containing
tetramethylsilane (TMS) as an internal standard (O ppm).

e Instrumentation: The solution is transferred to a 5 mm NMR tube.

o Data Acquisition: The NMR tube is placed in a 500 MHz NMR spectrometer. *H and 3C NMR
spectra are acquired at room temperature. For H NMR, a sufficient number of scans are
averaged to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse
sequence is used, and a larger number of scans are typically required due to the lower
natural abundance of the 13C isotope.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased,
and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Procedure:

o Sample Preparation: As chloromethyl methyl carbonate is a liquid, a neat spectrum can be
obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium
bromide (KBr) salt plates to form a thin film.
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e Instrumentation: The salt plates are mounted in a sample holder and placed in the beam
path of an FTIR spectrometer.

o Data Acquisition: A background spectrum of the empty salt plates is first recorded. The
sample spectrum is then acquired by scanning the mid-infrared range (typically 4000-400
cm™1).

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:

» Sample Introduction: A dilute solution of chloromethyl methyl carbonate in a volatile
organic solvent (e.g., methanol or dichloromethane) is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

« lonization: Electron lonization (El) is a common method for this type of molecule. The sample
is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound such as chloromethyl methyl carbonate.
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Caption: Logical workflow for the spectroscopic analysis of chloromethyl methyl carbonate.

« To cite this document: BenchChem. [Spectroscopic Profile of Chloromethyl Methyl
Carbonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b127136#spectroscopic-data-of-chloromethyl-methyl-
carbonate-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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